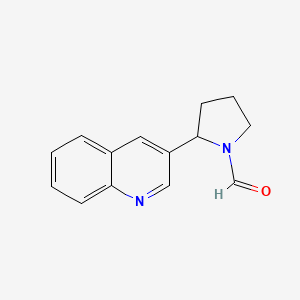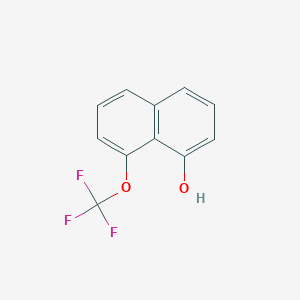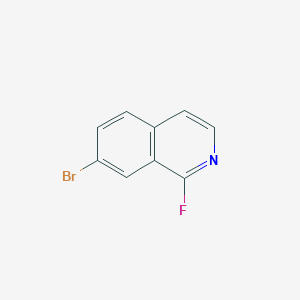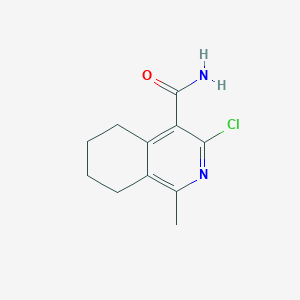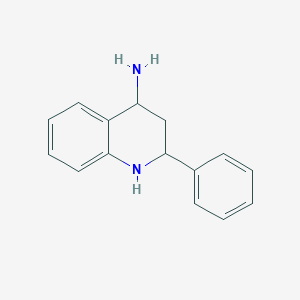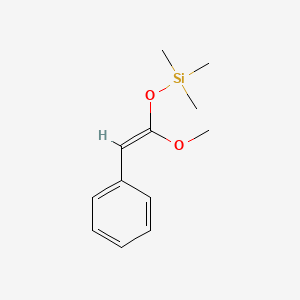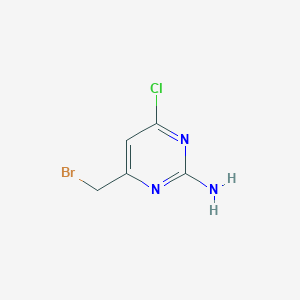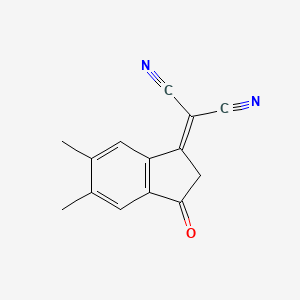
2-(Chlorodifluoromethyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chlorodifluoromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H6ClF2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The reaction conditions often require specific reagents and catalysts to facilitate the incorporation of the chlorodifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation, and the use of advanced analytical techniques like NMR, HPLC, and LC-MS to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chlorodifluoromethyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often require specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents into the quinoline ring .
Applications De Recherche Scientifique
2-(Chlorodifluoromethyl)quinolin-8-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-(Chlorodifluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to interact with bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication and cell death . This mechanism is similar to that of other quinolone antibiotics, which stabilize the enzyme-DNA complex and induce double-strand breaks in the bacterial chromosome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Chlorodifluoromethyl)quinolin-8-ol include other quinoline derivatives such as:
Fluoroquinolones: These are widely used antibiotics that also target bacterial DNA gyrase and topoisomerase IV.
Chloroquine: An antimalarial drug that shares the quinoline core structure.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both chlorine and fluorine atoms in its structure. This unique combination can enhance its biological activity and alter its chemical properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H6ClF2NO |
|---|---|
Poids moléculaire |
229.61 g/mol |
Nom IUPAC |
2-[chloro(difluoro)methyl]quinolin-8-ol |
InChI |
InChI=1S/C10H6ClF2NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |
Clé InChI |
SYJYLLWKIAYIAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


